

Application Notes and Protocols for the Characterization of 1H-Benzimidazole-5-carbonitrile

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Compound of Interest

Compound Name: **1H-Benzimidazole-5-carbonitrile**

Cat. No.: **B1267360**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of **1H-Benzimidazole-5-carbonitrile**. This document outlines detailed protocols for various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction. The information herein is intended to support quality control, purity assessment, and structural elucidation of **1H-Benzimidazole-5-carbonitrile** in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of **1H-Benzimidazole-5-carbonitrile**, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Quantitative Data

The following tables summarize the expected chemical shifts for **1H-Benzimidazole-5-carbonitrile**. These values are predicted based on the analysis of structurally similar benzimidazole derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.9	br s	1H	N-H
~8.4	s	1H	H-2
~8.2	s	1H	H-4
~7.8	d	1H	H-7
~7.6	d	1H	H-6

Table 2: ^{13}C NMR (100 MHz, DMSO-d₆) Spectral Data

Chemical Shift (δ , ppm)	Assignment
~144	C-2
~142	C-7a
~135	C-3a
~127	C-6
~120	C-4
~119	C-N
~115	C-7
~108	C-5

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

Materials:

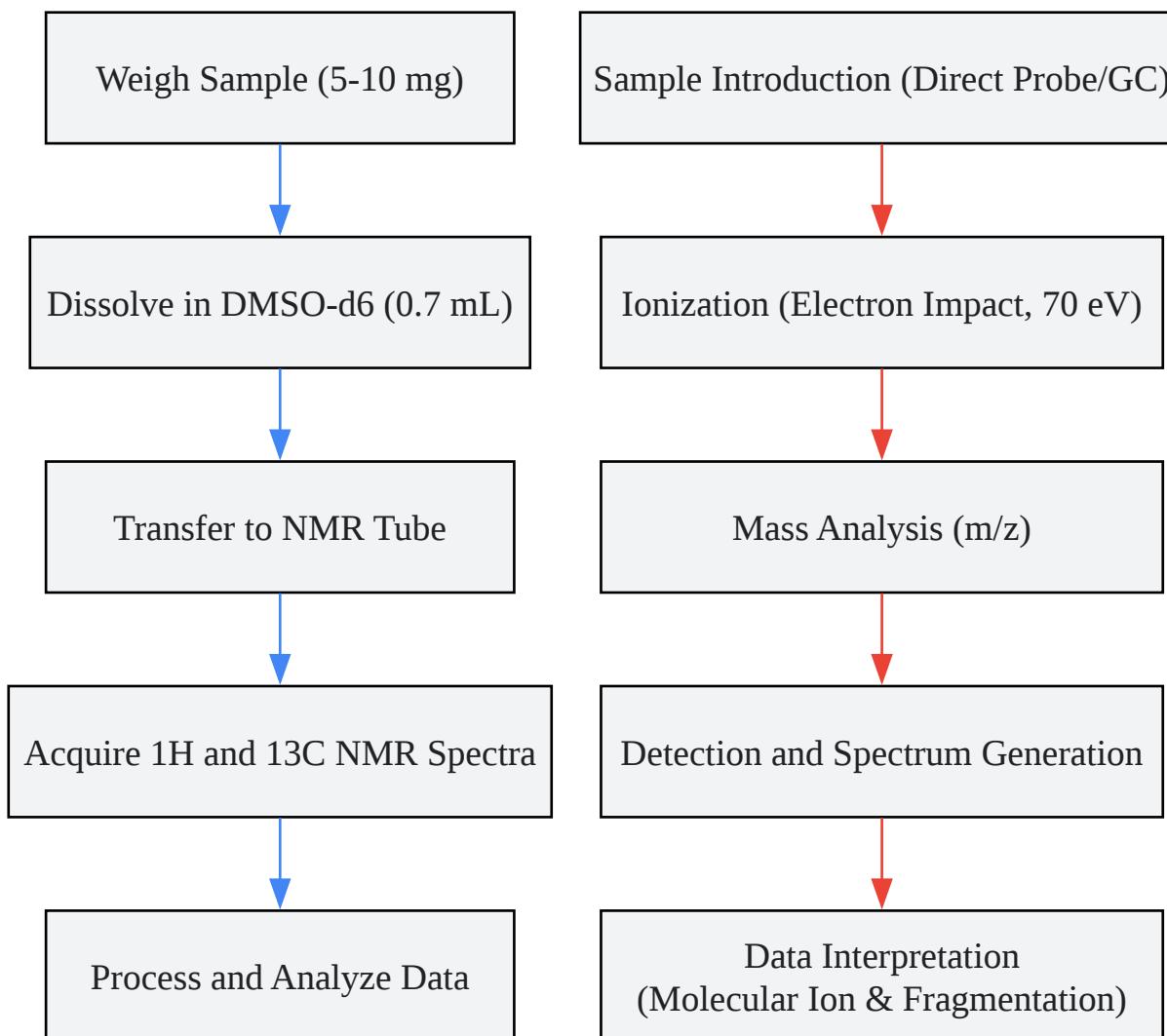
- **1H-Benzimidazole-5-carbonitrile** (5-10 mg)
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- 5 mm NMR tubes

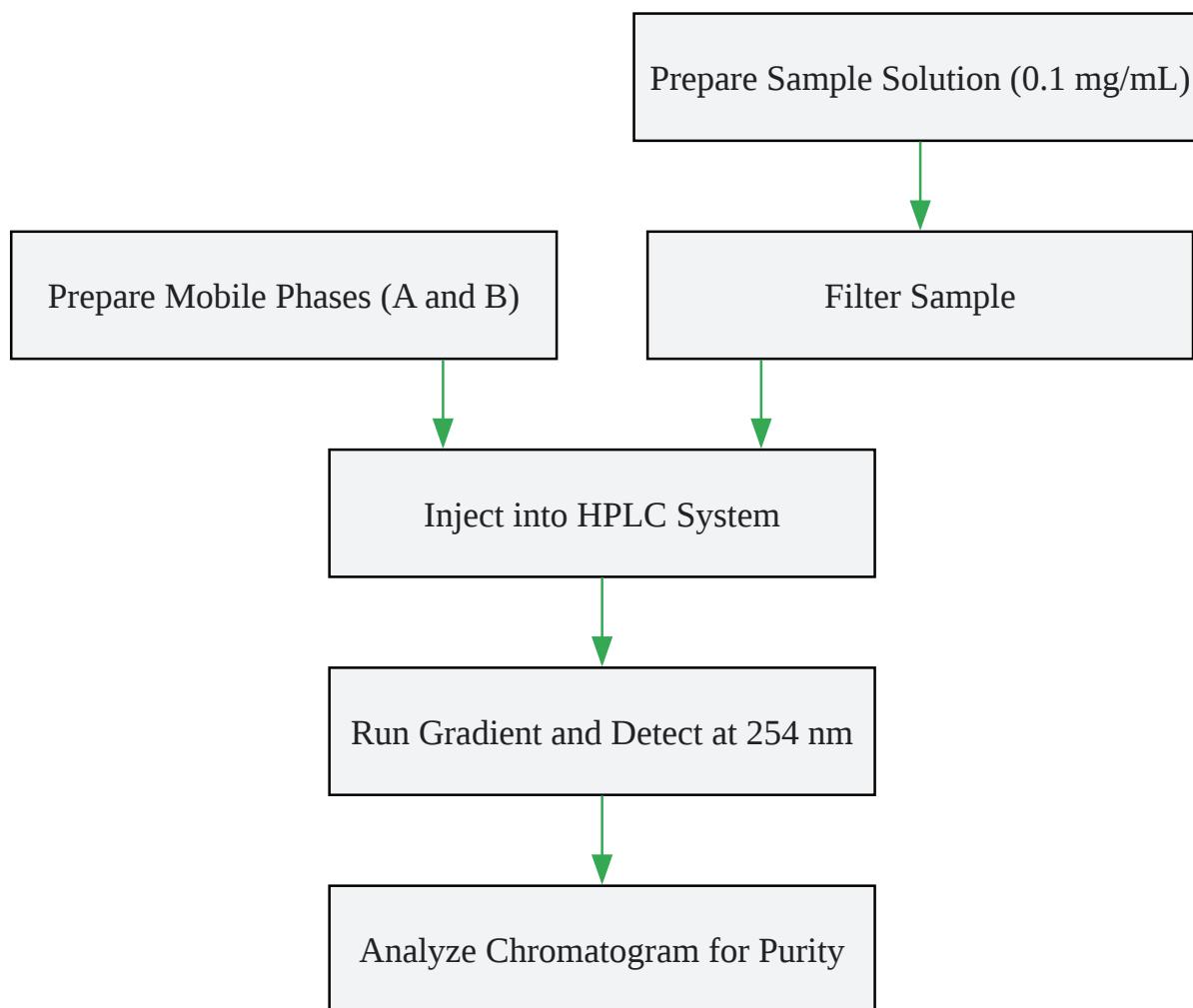
- Pipettes
- Vortex mixer

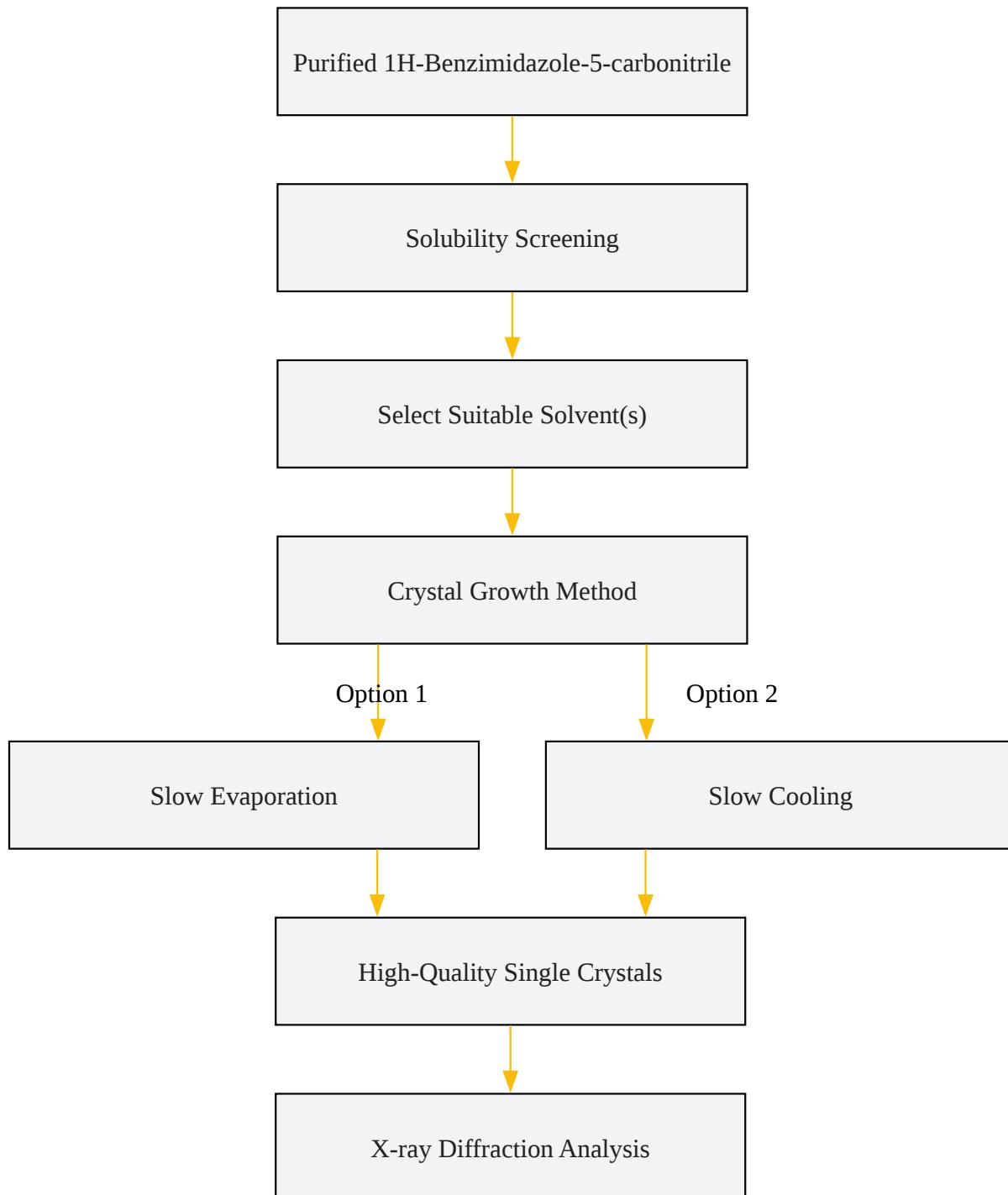
Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1H-Benzimidazole-5-carbonitrile** into a clean, dry vial.
 - Add approximately 0.7 mL of DMSO-d₆ to the vial.
 - Gently vortex the vial to ensure the complete dissolution of the sample.
 - Using a pipette, transfer the solution into a 5 mm NMR tube.
- NMR Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Acquire the ¹³C NMR spectrum using a 100 MHz (or higher) spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
 - Process the spectra using appropriate software (e.g., applying a Fourier transform, phase correction, and baseline correction).

Diagram 1: NMR Experimental Workflow





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